molecular formula C15H23NO3 B7784165 2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol

2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol

Cat. No.: B7784165
M. Wt: 265.35 g/mol
InChI Key: HEBRQFXLIJBZQU-UHFFFAOYSA-N
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Description

2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with methoxy groups and a propanol side chain. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Subsequent steps include methylation and methoxylation to introduce the methoxy groups, followed by the addition of the propanol side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy groups and a propanol side chain makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(6,7-dimethoxy-1-methyl-3,4-dihydro-2H-isoquinolin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-14(2,17)15(3)11-9-13(19-5)12(18-4)8-10(11)6-7-16-15/h8-9,16-17H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBRQFXLIJBZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=C(C=C2CCN1)OC)OC)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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